molecular formula C14H17N3 B2870111 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034295-19-5

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B2870111
CAS番号: 2034295-19-5
分子量: 227.311
InChIキー: DRQWIWQVHDJOKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a heterocyclic compound . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles, which are part of the compound’s structure, are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The SMILES string representation of the compound is C1CCC (CCn2cccn2)NC1 .


Physical And Chemical Properties Analysis

The compound is a solid . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 . The InChI key for the compound is QDMVKNSVSMEHPF-UHFFFAOYSA-N .

科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and their structures verified through techniques like FTIR and NMR. In vitro and in vivo studies have demonstrated significant activity against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing superior activity compared to standard drugs .

Therapeutic Potential in Tuberculosis

Research indicates that pyrazole derivatives exhibit potent anti-tubercular activity against Mycobacterium tuberculosis. Specific compounds synthesized with the pyrazole moiety have been evaluated and shown to possess strong anti-tubercular properties, which could be beneficial in developing new treatments for tuberculosis .

Pharmacological Effects

The pyrazole core, present in this compound, is associated with a wide range of pharmacological effects. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. This broad spectrum of activity makes it a valuable synthon in drug development .

Chemical Synthesis and Drug Development

This compound is part of a unique collection of chemicals provided for early discovery researchers. It serves as a critical building block in the synthesis of various pharmacologically active molecules. Its solid form and molecular structure facilitate its use in chemical reactions to create diverse therapeutic agents .

Role in Heterocyclic Chemistry

Heterocyclic compounds like this compound play a crucial role in medicinal chemistry. The imidazole ring, which is structurally similar to the pyrazole ring, is a core component of many natural products and pharmaceuticals. The versatility of these heterocyclic compounds is essential for the innovation of new drugs with various biological activities .

Potential in Antitumor Research

Compounds containing the pyrazole moiety have been synthesized and evaluated for their antitumor potential against different cancer cell lines. The presence of the pyrazole ring contributes to the compound’s ability to act as an antitumor agent, offering a pathway for the development of new cancer therapies .

将来の方向性

While specific future directions for this compound were not found, there is ongoing research into the synthesis and biological activities of pyrazole derivatives . This suggests that there may be potential for future research and development involving this compound.

特性

IUPAC Name

2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWIWQVHDJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。